3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with several functional groups, including a sulfonyl group, a fluorine atom, and a piperidine ring. These substitutions confer distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic synthesis techniques. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl group, fluorine atom, and piperidine ring through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and piperidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically employs automated systems for precise control of reaction parameters and to ensure consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one include other quinoline derivatives with different substituents. Examples include:
- 6-fluoro-1-methylquinolin-4(1H)-one
- 7-(2-methylpiperidin-1-yl)quinolin-4(1H)-one
- 2,5-dimethylphenylsulfonylquinoline
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-15-8-9-16(2)22(11-15)31(29,30)23-14-26(4)20-13-21(19(25)12-18(20)24(23)28)27-10-6-5-7-17(27)3/h8-9,11-14,17H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCVHJZJWXLWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=CC(=C4)C)C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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